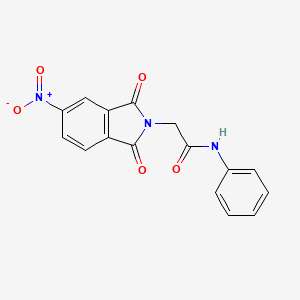

![molecular formula C13H13BrN2O3 B5526208 1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)

1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, similar to 1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione, typically involves multistep synthetic pathways. These pathways may include the construction of the pyrimidine ring through the condensation of amidines with β-dicarbonyl compounds, followed by subsequent functionalization of the ring system. For example, a study demonstrated the synthesis of a related compound through a one-pot oxidation process using sodium hydride and m-CPBA, achieving a yield of 60%-70% (Xiaowan Tang et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

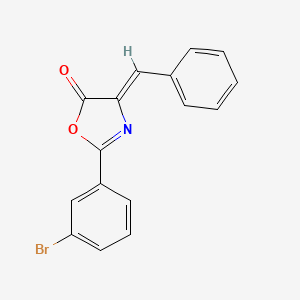

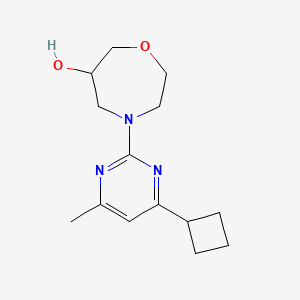

1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione serves as a versatile intermediate in synthetic organic chemistry, contributing to the development of novel heterocyclic compounds. Its utility is demonstrated in the facile transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to yield a variety of 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones, showcasing its role in expanding the diversity of accessible heterocyclic frameworks Singh, Aggarwal, & Kumar, 1992.

Multi-component Reactions in Aqueous Media

The compound has been employed in multi-component reactions, signifying its adaptability in aqueous media. This adaptability facilitates the synthesis of a series of 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione and 5,5′-(arylmethylene) bis[6-aminopyrimidine- 2,4(1H,3H)-dione] derivatives. The influence of aromatic aldehydes' substituents on the product structures highlights the compound's flexibility in synthetic chemistry, enabling the tailored design of pyrimidine derivatives for potential pharmaceutical applications Shi, Shi, & Rong, 2010.

Polymerization and Material Science

In the realm of polymerization and material science, 1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione's derivatives demonstrate potential. For instance, the synthesis and ring-opening polymerization of cyclic esters derived from l-malic acid, leading to the production of hydrophilic poly(glycolic-co-malic acid)s, indicate the compound's role in developing biodegradable polymers. These polymers exhibit controlled degradation rates, making them suitable for medical and environmental applications Pounder & Dove, 2010.

Antioxidant and Biological Activity

The compound's framework serves as a foundation for synthesizing new molecules with potential antioxidant and biological activities. Through innovative synthetic routes, researchers have developed derivatives exhibiting promising antioxidant properties. These findings suggest the potential therapeutic applications of 1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione derivatives in combating oxidative stress-related diseases Gouda, 2012.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-6-methyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3/c1-9-11(14)12(17)15-13(18)16(9)8-19-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBGZZUOCBFJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1COCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)

![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)

![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)